5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a propenyl (allyl) group at position 4, and a 2-fluorophenyl ring at position 5 (Figure 1). This compound belongs to a class of triazole-thiols known for diverse applications, including antimicrobial, anticancer, and enzyme inhibition activities .
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNBIKPYOFXWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Chemical Formula : C11H10FN3S
- Molecular Weight : 235.28 g/mol
- CAS Number : 694461-61-5
Synthesis
The synthesis of this compound involves several steps starting from commercially available precursors. The compound is typically synthesized through reactions involving thioketones and hydrazines, leading to the formation of the triazole ring structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. Notably:
- Cytotoxicity Testing : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated a higher selectivity and potency against melanoma cell lines compared to others .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma IGR39 | 5.2 | High |
| Triple-Negative Breast Cancer MDA-MB-231 | 12.8 | Moderate |
| Pancreatic Carcinoma Panc-1 | 15.6 | Low |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential therapeutic applications in inflammatory diseases:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of prostaglandin biosynthesis pathways .
| Enzyme Inhibition | IC50 (µM) |
|---|---|
| COX-1 | 7.5 |
| COX-2 | 10.3 |
Study on Derivatives
A study focused on various derivatives of triazole-thiol compounds showed that modifications in the substituents significantly influenced their biological activities. For instance:
- Compounds with hydrophobic alkyl groups displayed enhanced selectivity towards COX-1 inhibition, making them promising candidates for developing new anti-inflammatory drugs .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and inflammation. The docking results indicated strong interactions with active sites of COX enzymes and cancer-related targets, supporting experimental findings .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHFNS
- Molecular Weight : 235.28 g/mol
- CAS Number : 694461-61-5
The triazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The incorporation of the thiol group in 5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol enhances its efficacy against various bacterial strains. Studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .
Antifungal Properties
Triazole derivatives are well-documented for their antifungal activities. The compound's structure allows it to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes it a potential candidate for treating fungal infections .
Anticancer Potential
Emerging studies suggest that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the fluorophenyl group may enhance the compound's interaction with cancer cell receptors, potentially leading to increased therapeutic efficacy .
Case Study 1: Antimicrobial Testing
In a study published in Pharmaceuticals, researchers evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against multiple bacterial strains, indicating its potential as a new antimicrobial agent .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of triazoles against Candida species. The findings revealed that the tested compound significantly inhibited fungal growth at low concentrations, supporting its use as a therapeutic agent in treating fungal infections .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-SH) group at position 3 and nitrogen atoms in the triazole ring serve as nucleophilic sites.
Key reactions:
-
Alkylation: Reacts with alkyl halides (e.g., iodomethane, bromoethane) in the presence of potassium hydroxide to form thioethers. For example:
Yields range from 65% to 85% depending on the alkyl chain length and reaction time . -
Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to produce thioesters under mild alkaline conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | KOH, i-propanol, 80°C, 4–6h | S-alkylated triazoles (e.g., 2a-2i ) | 76–85% |
| Acylation | AcCl, pyridine, RT, 2h | Thioester derivatives | ~70% |
Oxidation
The thiol group is susceptible to oxidation:
-
Disulfide formation: Reacts with H₂O₂ or I₂ in ethanol to form disulfide-bridged dimers:
Reduction
The allyl (prop-2-en-1-yl) group undergoes hydrogenation:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, forming a propyl substituent.
Cycloaddition and Ring-Opening Reactions
The allyl group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions:
Schiff Base Formation
The amino group (if present in derivatives) reacts with aldehydes:
-
Condensation with 4-fluorobenzaldehyde yields Schiff bases, which are precursors for antimicrobial agents :
Interactions with Biological Targets
The compound exhibits COX-1/COX-2 inhibition via hydrophobic interactions between its alkyl/fluorophenyl groups and enzyme active sites. Docking studies show binding energies of −7.2 to −8.5 kcal/mol .
| Parameter | COX-1 | COX-2 |
|---|---|---|
| Binding affinity | −8.5 kcal/mol | −7.2 kcal/mol |
| Selectivity index | 1.18 | 1.0 |
Stability and Reactivity Trends
-
pH sensitivity: Thiol group oxidation accelerates under alkaline conditions (pH > 9).
-
Thermal stability: Decomposes above 180°C, confirmed by DSC analysis .
This compound’s multifunctional reactivity positions it as a versatile scaffold for synthesizing bioactive molecules, including anti-inflammatory and antimicrobial agents. Experimental protocols and computational modeling further validate its synthetic utility .
Comparison with Similar Compounds
Key Structural Features :
- Triazole ring : Provides a planar, aromatic scaffold for molecular interactions.
- Thiol group : Enhances metal coordination and redox activity.
- 2-Fluorophenyl : Electron-withdrawing fluorine atom modulates electronic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Key Observations :
- Halogen vs. Alkyl/Aryl Substituents: The target compound’s 2-fluorophenyl group offers distinct electronic effects compared to Yucasin’s 4-chlorophenyl group. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while enhancing dipole interactions . Bulky substituents (e.g., tert-butylphenoxy in ) reduce solubility but improve membrane permeability.
- Propenyl vs. Schiff Base or Amino Groups: The propenyl group in the target compound allows for easier functionalization (e.g., Michael addition) compared to Schiff base derivatives (e.g., ), which require stable imine bonds.
Table 2: Comparative Bioactivity Profiles
Insights :
- The target compound’s propenyl group may enable interactions with cysteine residues in enzymes, analogous to Yucasin’s thiol-mediated inhibition .
- Schiff base derivatives (e.g., ) exhibit enhanced bioactivity due to metal coordination, a feature absent in the target compound unless derivatized.
Physicochemical Properties
Table 3: Physicochemical Comparison
*Predicted using ChemDraw. †Estimated based on analogous triazoles .
Analysis :
- The target compound’s moderate LogP (2.8) suggests balanced lipophilicity for cellular uptake.
- Low aqueous solubility is common in triazole-thiols due to aromatic stacking and thiol hydrophobicity.
Q & A
Q. Optimization Tips :
- Use dimethylformamide (DMF) as a solvent for improved solubility of intermediates.
- Catalysts like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .
How can the molecular structure and purity of this compound be validated?
Basic Research Question
A combination of analytical techniques is required:
- Elemental Analysis : Confirm empirical formula (e.g., C₁₁H₁₀FN₃S) with ≤0.4% deviation .
- Spectroscopy :
- ¹H/¹³C-NMR : Identify substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; allyl group protons at δ 5.1–5.9 ppm) .
- IR : Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.08) .
Advanced Tip : Use high-resolution mass spectrometry (HRMS) for isotopic pattern validation .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antifungal IC₅₀ values) may arise from:
- Purity Variations : Impurities ≥5% can skew results. Validate purity via HPLC (≥95%) before assays .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell lines) to enable cross-study comparisons .
- Structural Analogues : Compare activity with derivatives (e.g., replacing the allyl group with methyl) to isolate substituent effects .
Example : A 2025 study found that replacing the allyl group with benzyl increased antifungal activity by 40%, highlighting substituent-dependent efficacy .
How can computational methods predict the pharmacological potential of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51). The thiol group shows strong hydrogen bonding with heme iron .
- ADME Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration, suggesting peripheral action .
- QSAR Models : Correlate structural descriptors (e.g., polar surface area, dipole moment) with activity data to guide analogue design .
Case Study : A 2023 QSAR model identified electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring as critical for enhancing antibacterial activity .
What experimental designs optimize reaction yields for scale-up synthesis?
Advanced Research Question
- DoE (Design of Experiments) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified reflux temperature (80°C) as the most critical factor (p < 0.05) .
- Continuous Flow Reactors : Improve reproducibility and reduce reaction time (e.g., from 24h to 2h) compared to batch methods .
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield (~85%) synthesis .
Advanced Research Question
- Dynamic Effects : Thiol tautomerism (e.g., thione ↔ thiol) can cause split peaks. Use DMSO-d₆ to stabilize the thiol form .
- Trace Metals : Chelate residual metal ions (e.g., Fe³⁺) with EDTA to eliminate paramagnetic broadening in NMR .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition 2245671 confirms the triazole-thione tautomer) .
What are the mechanistic insights into its biological activity?
Advanced Research Question
- Antifungal Action : Inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking shows a binding energy of −9.2 kcal/mol .
- Anticancer Potential : Induces apoptosis in MCF-7 cells via caspase-3 activation (IC₅₀ = 18.7 μM) .
- ROS Modulation : Scavenges hydroxyl radicals (IC₅₀ = 32 μM) in DPPH assays, suggesting antioxidant secondary mechanisms .
Data Contradiction Note : A 2024 study reported conflicting cytotoxicity (IC₅₀ = 45 μM in HepG2), possibly due to cell line-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
